

An In-depth Technical Guide to the Chemical Properties of Acid Orange 95

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Compound of Interest

Compound Name: Acid Orange 95

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This technical guide provides a comprehensive overview of the known chemical properties of the disazo dye, Acid Orange 95 (C.I. 24780). Due to a scarcity of publicly available quantitative data for this specific compound, this guide also furnishes detailed experimental protocols for the determination of key physicochemical properties, empowering researchers to generate this data in a laboratory setting.

Core Chemical Identity and Properties

Acid Orange 95 is a synthetic dye characterized as a cherry-red powder.^{[1][2][3]} It belongs to the double azo class of dyes and is primarily utilized in the textile industry for dyeing wool, silk, and polyamide fibers, as well as for leather dyeing.^{[1][2]} Its chemical structure contains two azo groups (-N=N-), which act as chromophores, and sulfonic acid groups that impart water solubility.^{[1][2]}

The fundamental physicochemical properties of Acid Orange 95 are summarized in the table below.

Property	Value	Source(s)
C.I. Name	Acid Orange 95	[1]
C.I. Number	24780	[1][4]
CAS Number	12217-33-3	[1][2]
Molecular Formula	$C_{34}H_{28}N_4Na_2O_8S_2$	[1][2]
Molecular Weight	730.72 g/mol	[1][2]
Appearance	Cherry red powder	[1][2][3]
Solubility	Soluble in water	[1][2][3]

Note: Specific quantitative data for melting point, pKa, and UV-Vis absorption maximum for Acid Orange 95 are not readily available in published literature. The experimental protocols in Section 2 provide methodologies to determine these values.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory procedures to determine the key chemical properties of Acid Orange 95.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[5][6][7]

Methodology:

- **Sample Preparation:** Ensure the Acid Orange 95 sample is completely dry and in a fine powder form.[7]
- **Capillary Tube Loading:** Press the open end of a capillary melting point tube into the powdered sample.[5] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[8]

- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[\[5\]](#)
- Approximate Melting Point Determination: Set a rapid heating rate (e.g., 4-5°C per minute) to quickly determine an approximate melting range.[\[8\]](#)
- Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[\[9\]](#) Prepare a new sample and heat at a slower rate (1-2°C per minute) when the temperature is about 15°C below the expected melting point.[\[8\]](#)[\[9\]](#)
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a transparent liquid (the end of the melting range).[\[5\]](#)

Determination of UV-Visible Absorption Maximum (λ_{max})

This protocol outlines the procedure for determining the wavelength of maximum absorbance (λ_{max}) of Acid Orange 95 in a solution using a UV-Vis spectrophotometer.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Methodology:

- Solution Preparation: Prepare a dilute stock solution of Acid Orange 95 in deionized water (e.g., 10 $\mu\text{g/mL}$).[\[13\]](#)
- Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 350 nm to 700 nm).[\[11\]](#)[\[13\]](#)
- Blanking: Fill a cuvette with deionized water to serve as the blank. Place it in the spectrophotometer and zero the absorbance.[\[11\]](#)
- Sample Measurement: Rinse and fill a second cuvette with the Acid Orange 95 solution. Place it in the spectrophotometer and run the wavelength scan.[\[11\]](#)[\[13\]](#)
- λ_{max} Determination: The instrument software will generate an absorbance spectrum. The wavelength corresponding to the highest peak in the spectrum is the λ_{max} .[\[12\]](#)

Spectrophotometric Determination of Acid Dissociation Constant (pKa)

This method determines the pKa of an ionizable compound by measuring the change in its UV-Vis absorbance as a function of pH.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology:

- **Buffer Preparation:** Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa (e.g., from pH 2 to 12).[\[14\]](#)
- **Sample Preparation:** Prepare a stock solution of Acid Orange 95. Add a constant, small volume of this stock solution to a series of volumetric flasks and dilute to the mark with each of the buffer solutions to create solutions of constant dye concentration but varying pH.[\[15\]](#)
- **Spectra Acquisition:** Determine the λ_{max} for the fully protonated form (in highly acidic solution) and the fully deprotonated form (in highly basic solution).[\[17\]](#)
- **Absorbance Measurements:** Measure the absorbance of each buffered dye solution at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities.[\[18\]](#)
- **Data Analysis:** Plot absorbance versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoid curve.[\[15\]](#)[\[18\]](#) Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the absorbance data.[\[15\]](#)[\[17\]](#)

Determination of Aqueous Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals and describes the shake-flask method for determining the water solubility of a substance.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Methodology:

- **Equilibration:** Add an excess amount of Acid Orange 95 to a known volume of deionized water in a flask. Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[\[20\]](#)

- **Phase Separation:** Allow the solution to stand at the same constant temperature to let the undissolved solid settle. Centrifuge or filter the solution to separate the saturated aqueous phase from the solid phase.[\[19\]](#)
- **Concentration Analysis:** Determine the concentration of Acid Orange 95 in the clear, saturated solution using UV-Vis spectrophotometry (as described in section 2.2), comparing the absorbance to a pre-established calibration curve.[\[19\]](#)
- **Solubility Calculation:** The determined concentration is the solubility of Acid Orange 95 in water at the specified temperature.

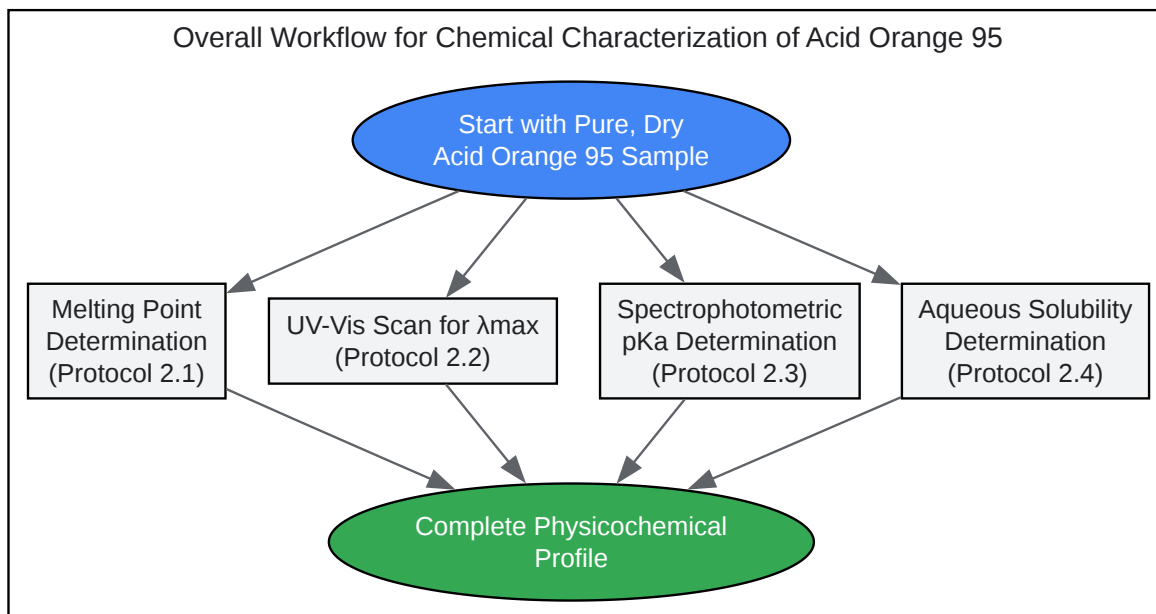
Summary of Expected Experimental Data

The successful execution of the protocols in Section 2 will yield the following quantitative data for Acid Orange 95.

Experimental Protocol	Expected Data Output
Melting Point Determination	A temperature range (°C) over which the solid dye transitions to a liquid.
UV-Vis λ_{max} Determination	The specific wavelength (nm) at which the dye exhibits maximum light absorbance.
pKa Determination	The pH value at which the protonated and deprotonated forms of the dye are present in equal concentrations.
Aqueous Solubility Determination	The saturation concentration of the dye in water at a specified temperature (e.g., in g/L or mg/mL).

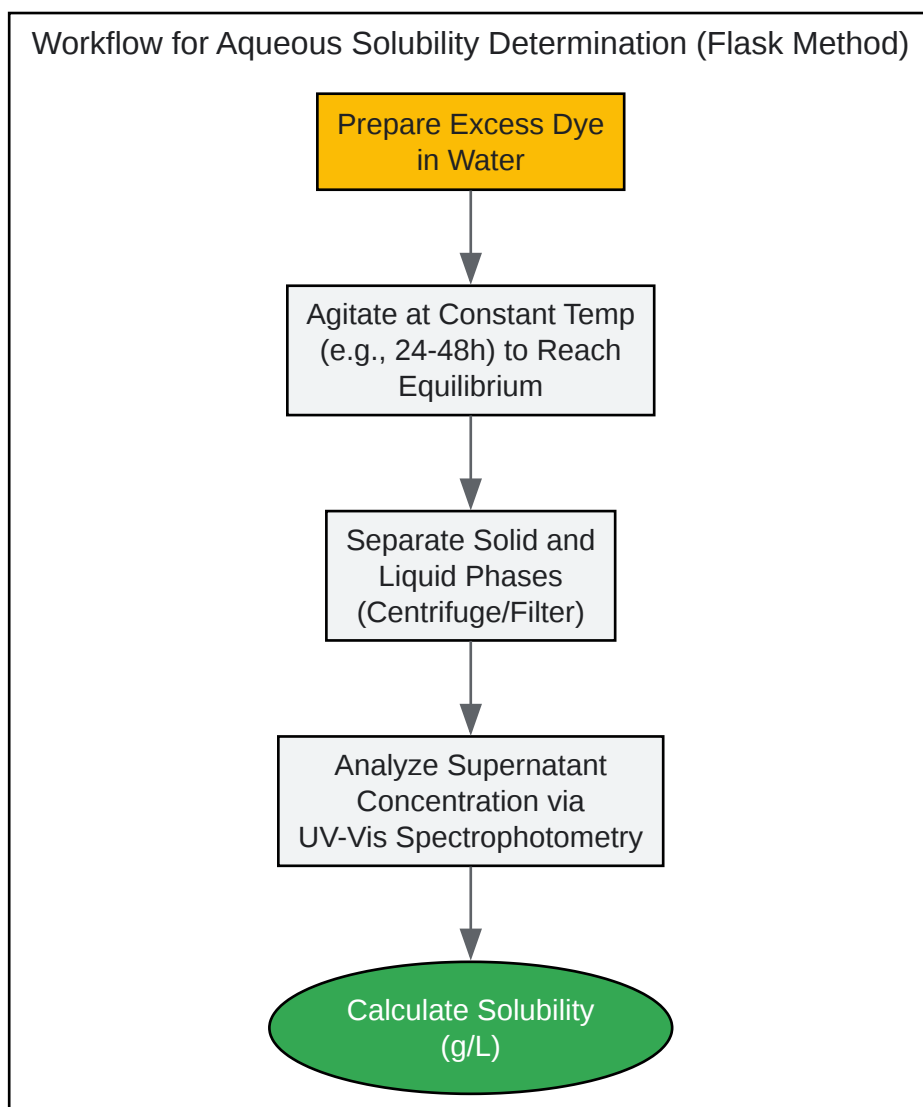
Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described.



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Caption: General workflow for the physicochemical characterization of Acid Orange 95.



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Caption: Detailed workflow for determining the aqueous solubility of Acid Orange 95.

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